molecular formula C21H12N8O2 B14868795 6-amino-5-(furan-2-ylmethyl)-7-(4-oxo-3,4-dihydroquinazolin-2-yl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile

6-amino-5-(furan-2-ylmethyl)-7-(4-oxo-3,4-dihydroquinazolin-2-yl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile

Cat. No.: B14868795
M. Wt: 408.4 g/mol
InChI Key: QEVKVONHLAQIST-UHFFFAOYSA-N
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Description

6-amino-5-(furan-2-ylmethyl)-7-(4-oxo-3,4-dihydroquinazolin-2-yl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a furan ring, a quinazolinone moiety, and a pyrrolo[2,3-b]pyrazine core, making it an interesting subject for chemical synthesis and biological studies.

Preparation Methods

The synthesis of 6-amino-5-(furan-2-ylmethyl)-7-(4-oxo-3,4-dihydroquinazolin-2-yl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile can be achieved through a series of chemical reactions involving various starting materials and reagents. One common synthetic route involves the Michael reaction of dimethyl (furan-2-ylmethylidene)malonate with 2-cyanoethanethioamides and 4-methylmorpholine . This reaction affords the desired compound via the exchange of CH acid components. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

6-amino-5-(furan-2-ylmethyl)-7-(4-oxo-3,4-dihydroquinazolin-2-yl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-amino-5-(furan-2-ylmethyl)-7-(4-oxo-3,4-dihydroquinazolin-2-yl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-amino-5-(furan-2-ylmethyl)-7-(4-oxo-3,4-dihydroquinazolin-2-yl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

6-amino-5-(furan-2-ylmethyl)-7-(4-oxo-3,4-dihydroquinazolin-2-yl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and chemical properties. The uniqueness of this compound lies in its combination of a furan ring, a quinazolinone moiety, and a pyrrolo[2,3-b]pyrazine core, which imparts distinct chemical and biological characteristics.

Properties

Molecular Formula

C21H12N8O2

Molecular Weight

408.4 g/mol

IUPAC Name

6-amino-5-(furan-2-ylmethyl)-7-(4-oxo-3H-quinazolin-2-yl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile

InChI

InChI=1S/C21H12N8O2/c22-8-14-15(9-23)27-20-17(25-14)16(18(24)29(20)10-11-4-3-7-31-11)19-26-13-6-2-1-5-12(13)21(30)28-19/h1-7H,10,24H2,(H,26,28,30)

InChI Key

QEVKVONHLAQIST-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)C3=C(N(C4=NC(=C(N=C34)C#N)C#N)CC5=CC=CO5)N

Origin of Product

United States

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